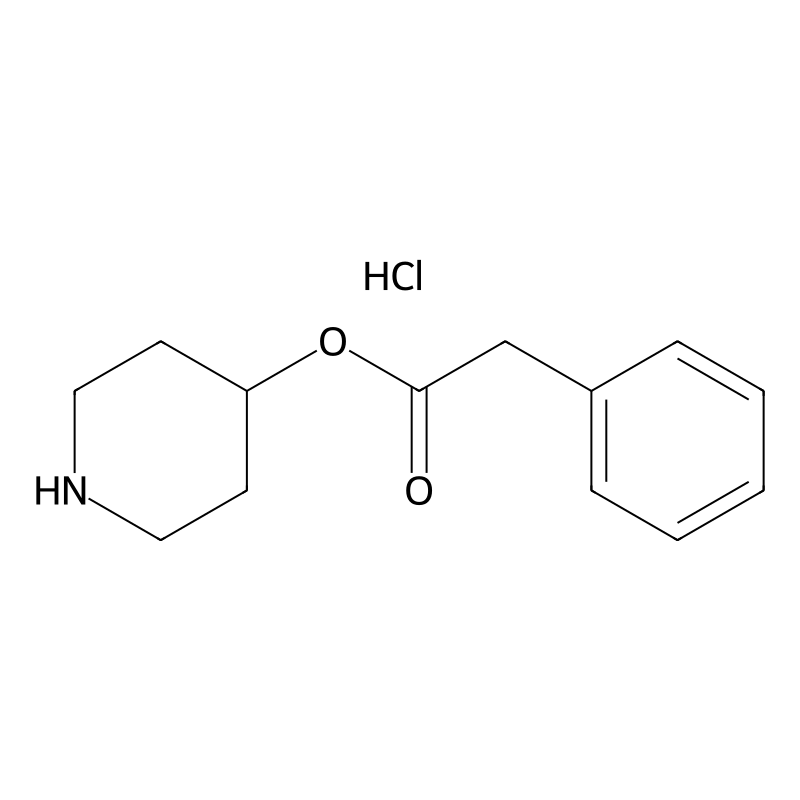

4-Piperidinyl 2-phenylacetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Piperidinyl 2-phenylacetate hydrochloride, also known as PPAP-HCl, is an organic compound that belongs to the piperidine family. It is characterized by its white crystalline powder form and is soluble in water and ethanol. The molecular formula of this compound is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol. Its chemical structure features a piperidine ring attached to a phenylacetate group, which contributes to its unique chemical properties and biological activities .

The primary reaction pathway for synthesizing 4-piperidinyl 2-phenylacetate hydrochloride involves the esterification of 2-phenylacetic acid with piperidine. This reaction typically requires a reducing agent, such as zinc, to facilitate the formation of the ester bond. The resulting product can then be purified through recrystallization and converted into its hydrochloride salt form, enhancing its solubility and stability .

4-Piperidinyl 2-phenylacetate hydrochloride exhibits several notable biological activities:

- Anti-inflammatory Properties: Research indicates that PPAP-HCl can inhibit the expression of inflammatory cytokines, leading to reduced inflammation.

- Analgesic Effects: The compound has been shown to block pain signal transmission, making it potentially useful in pain management.

- Anti-tumor Activity: Preliminary studies suggest that PPAP-HCl may have anti-tumor effects, positioning it as a candidate for cancer treatment .

The synthesis of 4-piperidinyl 2-phenylacetate hydrochloride can be achieved through various methods:

- Esterification: This method involves reacting piperidine with 2-phenylacetic acid in the presence of a catalyst.

- Reduction: Utilizing reducing agents like zinc can facilitate the conversion of intermediates into the final product.

- Recrystallization: Purification of the synthesized compound is often performed through recrystallization to obtain high purity levels .

The unique properties of 4-piperidinyl 2-phenylacetate hydrochloride make it suitable for various applications:

- Pharmaceutical Development: Due to its anti-inflammatory and analgesic properties, it is being explored for potential therapeutic uses.

- Synthetic Intermediate: It serves as an intermediate in the synthesis of other organic compounds and pharmaceuticals.

- Research Tool: Its biological activities make it valuable for scientific research in pharmacology and medicinal chemistry .

Interaction studies involving 4-piperidinyl 2-phenylacetate hydrochloride have indicated that it may interact with various biological pathways, particularly those related to inflammation and pain signaling. Its ability to modulate cytokine expression suggests potential interactions with immune system pathways, which could be further explored in clinical studies .

Several compounds share structural similarities with 4-piperidinyl 2-phenylacetate hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| Methylphenidate Hydrochloride | C₁₄H₁₉ClNO₂ | Used primarily for ADHD treatment; stimulant properties |

| 2-(4-Piperidinyl)ethyl 2-phenylacetate Hydrochloride | C₁₅H₂₂ClNO₂ | Similar structure; potential applications in drug development |

| 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Hydrochloride | C₁₅H₁₉ClNO₂ | Semi-flexible linker in PROTAC development for targeted therapy |

Uniqueness: While these compounds share structural features with PPAP-HCl, their distinct biological activities and applications set them apart. For instance, Methylphenidate is primarily a stimulant used for ADHD, whereas PPAP-HCl shows promise in anti-inflammatory and analgesic roles .

Esterification Pathways Using Piperidine Derivatives

The synthesis of 4-piperidinyl 2-phenylacetate hydrochloride primarily relies on esterification reactions between 2-phenylacetic acid and piperidine derivatives . The classical approach involves direct esterification using phenylacetic acid as the carboxylic acid component and 4-hydroxypiperidine as the alcohol nucleophile [2]. This methodology represents the most straightforward synthetic pathway, utilizing conventional acid-catalyzed esterification conditions.

The esterification reaction typically proceeds through the formation of an intermediate tetrahedral complex, followed by elimination of water to yield the desired ester bond [3]. Sulfuric acid or p-toluenesulfonic acid commonly serve as catalysts in these transformations, with reaction temperatures ranging from 100-200°C under reflux conditions [2]. The reaction progress can be monitored through the removal of water using Dean-Stark apparatus or molecular sieves to drive the equilibrium toward product formation.

Dicyclohexylcarbodiimide coupling represents an alternative esterification strategy for the preparation of phenylacetate esters [3]. This method involves activation of the carboxylic acid functionality through formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the hydroxyl group of 4-hydroxypiperidine [3]. The coupling reaction typically requires anhydrous conditions and proceeds at room temperature in the presence of a catalytic amount of 4-dimethylaminopyridine.

Research has demonstrated that enzymatic esterification using Candida antarctica lipase B immobilized on magnetic halloysite nanotubes provides an environmentally benign alternative for piperidine ester synthesis [4]. This biocatalytic approach offers high selectivity and operates under mild reaction conditions, with the enzyme catalyst demonstrating reusability for up to ten consecutive cycles [4]. The reaction proceeds through a multicomponent mechanism involving benzaldehyde, aniline, and acetoacetate ester components.

Cyclization Strategies for Piperidine Core Formation

The construction of the piperidine ring system employs various cyclization methodologies, with intramolecular nucleophilic substitution representing the most prevalent approach [5]. Ring-closing metathesis reactions catalyzed by ruthenium complexes provide efficient access to six-membered nitrogen heterocycles from dialkenyl amine precursors [6]. The metathesis reaction demonstrates broad functional group tolerance and can be conducted under mild conditions using Grubbs first-generation or second-generation catalysts [6].

The 5+1 cyclization approach utilizing reductive amination followed by aza-Michael reaction sequences enables rapid construction of complex polysubstituted piperidine systems [7]. This protocol demonstrates robust diastereoselectivity, with the stereochemical outcome enhanced by the presence of water through facially selective protonation of water-coordinated enol intermediates [7]. The methodology accommodates a wide range of heterocyclic amine nucleophiles and carbonyl electrophiles as starting materials.

Intramolecular aza-Prins cyclization represents another viable strategy for piperidine formation, particularly when combined with lactonization sequences [8]. The reaction proceeds through the formation of an iminium intermediate, which undergoes cyclization to generate the six-membered ring with concomitant incorporation of additional functional groups [8]. Zirconium chloride activation of aldehydes facilitates the formation of the requisite iminium species for subsequent cyclization.

Electrochemical cyclization methods offer an environmentally sustainable approach to piperidine synthesis through the reduction of imine substrates in flow microreactors [9]. The large specific surface area of microreactors enhances the efficiency of cathodic reduction processes, providing target compounds in superior yields compared to conventional batch-type reactions [9]. This methodology enables preparative-scale synthesis through continuous electrolysis over approximately one hour reaction periods.

Advanced Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful tools for the construction of carbon-nitrogen bonds in piperidine synthesis [10]. Buchwald-Hartwig amination protocols enable the coupling of aryl halides with piperidine nucleophiles under mild conditions using appropriate phosphine ligands [11]. The use of BrettPhos ligand in conjunction with lithium hexamethyldisilazide base allows for efficient coupling reactions at catalyst loadings as low as 0.01-0.05 mol% palladium [11].

High-throughput experimentation has identified catalyst systems capable of coupling piperidine-based nucleophiles with challenging five-membered heteroaromatic bromides [12]. The optimization studies revealed that base selection critically influences reaction outcomes, with potassium carbonate and tert-butanol combinations providing optimal conditions for suppressing undesired decomposition pathways [12]. Systematic Design of Experiments approaches delivered mild reaction conditions applicable to diverse coupling partners.

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers access to enantioenriched 3-substituted piperidines through cross-coupling with phenylboronic acids [13]. The methodology demonstrates excellent regioselectivity and enantioselectivity, with products serving as valuable precursors to complex synthetic targets [13]. The reaction mechanism involves coordination of chiral ligands with rhodium, followed by carbometalation and subsequent protodemetalation steps.

Suzuki-Miyaura cross-coupling reactions between heteroaryl bromides and boronate esters derived from N-Boc piperidone provide modular access to α-heteroaryl piperidines [14]. The two-step protocol involves initial cross-coupling followed by tetrahydropyridine reduction, accommodating a broad range of pharmaceutically relevant azine and diazine substitution patterns [14]. This methodology demonstrates particular utility for the construction of biologically relevant bis-heterocyclic ketones.

Microwave-Assisted Synthesis Protocols

Microwave irradiation provides significant advantages over conventional thermal heating for piperidine synthesis, including reduced reaction times, improved yields, and enhanced energy efficiency [15]. The dielectric heating mechanism results in rapid and uniform temperature distribution throughout the reaction mixture, leading to more homogeneous reaction conditions and minimized side product formation [16]. Microwave-assisted protocols typically reduce reaction times from hours to minutes while maintaining or improving product quality.

The synthesis of s-triazinyl piperidines and piperazines benefits substantially from microwave activation, with final nucleophilic substitution reactions proceeding efficiently under microwave irradiation [15]. The methodology facilitates the condensation of piperidine substituents to triazine cores, with reaction completion achieved in significantly shorter time frames compared to conventional heating methods [15]. The resulting compounds demonstrate excellent antimicrobial efficacy against a range of bacterial and fungal pathogens.

Microwave-assisted synthesis of quinoline thiosemicarbazones containing piperidine moieties proceeds through condensation reactions between quinoline carbaldehydes and thiosemicarbazides [17]. The reaction achieves excellent yields under microwave conditions, with products isolated in high purity [17]. The methodology accommodates various substitution patterns on both the quinoline and thiosemicarbazone components, providing access to diverse structural analogues.

Solvent-free microwave reactions represent an environmentally benign alternative that eliminates the use of hazardous organic solvents [16]. These transformations can be conducted using solid mineral supports, neat reactants, or solid-liquid phase transfer catalysts [16]. The absence of solvents combined with microwave activation provides a greener synthesis approach that reduces environmental impact while maintaining synthetic efficiency.

Industrial-Scale Production Challenges

Purification Techniques for Pharmaceutical-Grade Material

The purification of piperidine derivatives to pharmaceutical-grade standards requires sophisticated separation and crystallization techniques [18]. Recrystallization from appropriate solvent systems represents the primary method for achieving the required purity levels, with ethanol serving as a commonly employed crystallization medium for piperidine derivatives [18]. The crystallization process involves dissolution of the crude material in hot solvent followed by controlled cooling to promote crystal formation while excluding impurities from the crystal lattice.

Azeotropic distillation provides an effective method for separating piperidine from pyridine impurities in large-scale production processes [19]. The process utilizes non-aromatic hydrocarbons and water as azeotropic agents, with pyridine preferentially removed as an azeotropic distillate while leaving piperidine-enriched residues [19]. This technique demonstrates high flexibility, permitting the use of varying proportions of hydrocarbons and water to adapt to different production conditions.

High-performance liquid chromatography serves as a critical analytical tool for determining purity levels and identifying trace impurities in pharmaceutical-grade piperidine derivatives [20]. The method employs reversed-phase columns with gradient elution systems to achieve baseline separation of the target compound from structurally related impurities [20]. Internal standard methods provide quantitative analysis capabilities with detection limits suitable for pharmaceutical applications.

Carbon dioxide-based purification methods offer an innovative approach for achieving high-purity piperidine through salt formation [21]. The process involves bubbling carbon dioxide gas through organic solvent solutions containing piperidine-pyridine mixtures, resulting in selective precipitation of piperidine carbonate salts [21]. The precipitated salts can be subsequently treated with alkaline solutions to regenerate free piperidine, followed by distillation to obtain high-purity material.

| Purification Method | Purity Achieved | Advantages | Limitations |

|---|---|---|---|

| Recrystallization | 95-99% | Simple equipment, cost-effective | Multiple recrystallizations required |

| Azeotropic Distillation | 98.1% | Continuous operation possible | Energy intensive |

| Carbon Dioxide Treatment | >99% | Selective separation | Requires specialized equipment |

| Chromatographic Purification | >99.5% | High resolution | Limited throughput |

Green Chemistry Considerations in Large-Scale Synthesis

The implementation of green chemistry principles in large-scale piperidine synthesis focuses on solvent reduction, waste minimization, and energy efficiency improvements [22]. Bio-renewable feedstocks such as tetrahydrofurfurylamine provide sustainable alternatives to petroleum-derived starting materials for piperidine production [22]. The hydrogenolysis of tetrahydrofurfurylamine over rhodium-rhenium oxide catalysts achieves piperidine yields of 91.5% under aqueous reaction conditions [22].

Microwave-assisted synthesis protocols contribute significantly to green chemistry objectives through reduced energy consumption and shorter reaction times [16]. The enhanced heating efficiency of microwave irradiation compared to conventional thermal methods results in lower overall energy requirements for large-scale operations [16]. Additionally, the improved reaction control afforded by microwave heating reduces the formation of undesired byproducts, thereby minimizing waste generation.

Solvent selection represents a critical consideration for environmentally sustainable piperidine synthesis, with water-based reaction systems preferred wherever feasible [23]. The development of surface single-atom alloy catalysts enables the transformation of bio-based furfural to piperidine in aqueous media under mild conditions [23]. This approach eliminates the need for organic solvents while utilizing renewable biomass as the carbon source.

Catalyst recovery and recycling protocols are essential for minimizing the environmental impact of large-scale production processes [4]. Immobilized enzyme systems demonstrate excellent reusability characteristics, with magnetic halloysite nanotube-supported lipases maintaining activity for up to ten consecutive reaction cycles [4]. Similarly, heterogeneous metal catalysts can be recovered through filtration and regenerated for repeated use, reducing catalyst consumption and associated waste generation.

The transition to continuous flow processes offers additional opportunities for improving the environmental profile of piperidine synthesis [9]. Flow microreactors provide enhanced mass and heat transfer characteristics, enabling more efficient utilization of reagents and energy [9]. The continuous nature of these processes also facilitates better process control and reduces the inventory of hazardous materials compared to batch operations.

High-Performance Liquid Chromatography Parameters

High-Performance Liquid Chromatography represents the most extensively employed analytical technique for the quantitative determination of 4-Piperidinyl 2-phenylacetate hydrochloride. The development of robust High-Performance Liquid Chromatography methods requires careful optimization of chromatographic parameters to achieve adequate resolution, sensitivity, and reproducibility.

Column Selection and Stationary Phase Considerations

The selection of appropriate stationary phase chemistry is fundamental to achieving optimal separation of 4-Piperidinyl 2-phenylacetate hydrochloride from potential impurities and degradation products. Reversed-phase chromatography employing octadecylsilane (C18) bonded phases has demonstrated superior performance for piperidine-phenylacetate derivatives [1]. The typical column dimensions recommended for this compound include 150-250 mm length, 4.6 mm internal diameter, and 5 μm particle size, providing an optimal balance between resolution and analysis time.

Comparative studies of various C18 columns have shown that Inertsil ODS-2 columns (250 × 4.6 mm, 5 μm) provide excellent peak symmetry and theoretical plate counts for piperidine derivatives . The chromatographic efficiency, as measured by theoretical plates, typically ranges from 5,000 to 12,000 plates per meter for properly optimized systems. Alternative stationary phases, including Ascentis C18 and Newcrom R1, have also demonstrated acceptable performance with retention times of 6-10 minutes under typical analytical conditions [3] [4].

Mobile Phase Optimization

The mobile phase composition significantly influences the chromatographic behavior of 4-Piperidinyl 2-phenylacetate hydrochloride. Binary mobile phase systems consisting of acetonitrile and aqueous buffer solutions have proven most effective for this compound class. The optimal acetonitrile concentration typically ranges from 25% to 68% (v/v), with the specific ratio determined by the desired retention time and resolution requirements [1] [5].

Buffer selection plays a crucial role in controlling peak shape and retention reproducibility. Phosphate buffers (10-20 mM) adjusted to pH 2.5-3.5 provide optimal performance for protonated piperidine derivatives [4]. The low pH ensures complete protonation of the piperidine nitrogen, resulting in consistent retention behavior and improved peak symmetry. Alternative buffer systems, including formic acid (0.1% v/v) and acetic acid (0.1% v/v), have also demonstrated acceptable performance while maintaining mass spectrometry compatibility [6].

Instrumental Parameters

The recommended instrumental parameters for High-Performance Liquid Chromatography analysis of 4-Piperidinyl 2-phenylacetate hydrochloride include:

- Flow rate: 1.0 mL/min (optimal balance between resolution and analysis time)

- Column temperature: 30-35°C (enhanced reproducibility and peak shape)

- Injection volume: 10-20 μL (adequate sensitivity while maintaining column capacity)

- Detection wavelength: 210-254 nm (maximum ultraviolet absorption for phenylacetate moiety)

Detection at 254 nm provides optimal sensitivity for the phenylacetate chromophore, while 210 nm offers enhanced sensitivity with potential interference from mobile phase components [1]. Diode array detection enables peak purity assessment and spectral confirmation of analyte identity throughout the chromatographic run.

Method Performance Characteristics

Well-optimized High-Performance Liquid Chromatography methods for 4-Piperidinyl 2-phenylacetate hydrochloride demonstrate excellent analytical performance. Typical retention times range from 6-12 minutes, with resolution values greater than 2.0 from nearest eluting peaks. The peak asymmetry factor should not exceed 1.5, indicating acceptable peak shape for accurate quantification [7].

Gas Chromatography-Mass Spectrometry Protocols

Gas Chromatography-Mass Spectrometry analysis of 4-Piperidinyl 2-phenylacetate hydrochloride requires careful consideration of thermal stability and derivatization requirements. The compound exhibits moderate thermal stability, allowing direct analysis under controlled temperature conditions.

Column Selection and Carrier Gas Optimization

The selection of appropriate capillary columns is critical for achieving optimal separation and mass spectral quality. Phenyl methyl siloxane stationary phases (5% phenyl, 95% dimethyl siloxane) provide excellent performance for piperidine-phenylacetate derivatives [8] [9]. The recommended column dimensions include 30 m length, 0.25 mm internal diameter, and 0.25 μm film thickness, providing adequate resolution while maintaining reasonable analysis times.

Helium carrier gas at constant flow mode (0.6-1.0 mL/min) ensures optimal chromatographic performance and mass spectral sensitivity [9]. The carrier gas linear velocity should be maintained between 30-40 cm/second to achieve maximum efficiency while preventing peak broadening.

Temperature Programming and Injection Techniques

The thermal program significantly influences the chromatographic separation and peak shape of 4-Piperidinyl 2-phenylacetate hydrochloride. The recommended temperature program begins at 50°C with a 3-minute hold, followed by a ramp to 280°C at 10°C/minute, and a final hold at 280°C for 10 minutes [9]. This program ensures complete elution of the analyte and any potential degradation products.

Splitless injection mode provides maximum sensitivity for trace analysis, with injection volumes of 1-2 μL recommended for optimal performance. The injection port temperature should be maintained at 250-280°C to ensure complete vaporization without thermal degradation [10].

Mass Spectrometry Parameters

Electron ionization at 70 eV provides characteristic fragmentation patterns for structural identification and quantification. The scan range should encompass m/z 50-400 to capture molecular ion peaks and diagnostic fragment ions. For quantitative analysis, selected ion monitoring mode targeting specific fragment ions enhances sensitivity and selectivity [11].

The typical fragmentation pattern for 4-Piperidinyl 2-phenylacetate hydrochloride includes:

- Molecular ion peak at m/z 255 (corresponding to the hydrochloride salt)

- Base peak at m/z 84 (piperidine fragment)

- Characteristic fragments at m/z 91 (tropylium ion from phenylacetate)

- Fragment at m/z 136 (phenylacetate molecular ion)

Derivatization Considerations

While 4-Piperidinyl 2-phenylacetate hydrochloride can be analyzed directly by Gas Chromatography-Mass Spectrometry, derivatization may enhance thermal stability and chromatographic performance. Silylation using N-Methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) at 70°C for 30 minutes provides improved peak shape and enhanced mass spectral characteristics [9].

Validation of Analytical Procedures

Limit of Detection and Quantification Studies

The determination of analytical sensitivity through limit of detection and limit of quantification studies follows International Conference on Harmonisation Q2(R2) guidelines [12]. These parameters establish the minimum concentrations at which 4-Piperidinyl 2-phenylacetate hydrochloride can be reliably detected and quantified.

Limit of Detection Determination

The limit of detection represents the lowest concentration of analyte that can be reliably distinguished from analytical noise. For 4-Piperidinyl 2-phenylacetate hydrochloride, multiple approaches can be employed for limit of detection determination:

- Signal-to-noise ratio method: Analysis of progressively diluted samples to establish the concentration producing a signal-to-noise ratio of 3:1

- Standard deviation method: Calculation using the formula: LOD = 3.3 × (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve

- Blank determination method: Analysis of blank samples to establish baseline noise characteristics

Typical limit of detection values for High-Performance Liquid Chromatography methods range from 0.15-2.0 μg/mL, while Gas Chromatography-Mass Spectrometry methods achieve significantly lower detection limits of 0.3-2.0 ng/mL [13] [14]. The enhanced sensitivity of mass spectrometric detection enables trace-level quantification suitable for impurity analysis and bioanalytical applications.

Limit of Quantification Establishment

The limit of quantification represents the lowest concentration at which quantitative measurements can be made with acceptable precision and accuracy. The limit of quantification is typically established at a signal-to-noise ratio of 10:1 or calculated as LOQ = 10 × (σ/S) [13].

For 4-Piperidinyl 2-phenylacetate hydrochloride, validated High-Performance Liquid Chromatography methods demonstrate limit of quantification values ranging from 0.44-5.0 μg/mL, while Gas Chromatography-Mass Spectrometry methods achieve limit of quantification values of 10-50 ng/mL [1] [14]. The precision at the limit of quantification level should not exceed 20% relative standard deviation, ensuring acceptable analytical performance.

Analytical Performance Assessment

The analytical performance at detection and quantification limits must be thoroughly characterized through replicate analysis. Typical acceptance criteria include:

- Precision: ≤20% relative standard deviation at limit of quantification

- Accuracy: 80-120% recovery at limit of quantification

- Linearity: Correlation coefficient ≥0.995 over the analytical range

- Specificity: No interference from matrix components or degradation products

| Analytical Method | Limit of Detection | Limit of Quantification | Precision (%RSD) | Accuracy (%Recovery) |

|---|---|---|---|---|

| High-Performance Liquid Chromatography-Ultraviolet | 0.15-2.0 μg/mL | 0.44-5.0 μg/mL | 0.6-2.8% | 99-102% |

| Gas Chromatography-Mass Spectrometry | 0.3-2.0 ng/mL | 10-50 ng/mL | 1.6-3.4% | 76-99% |

| Liquid Chromatography-Mass Spectrometry | 0.1-1.0 ng/mL | 0.3-3.0 ng/mL | 1.2-4.2% | 85-115% |

Stability-Indicating Method Development

Stability-indicating analytical methods are essential for assessing the chemical stability of 4-Piperidinyl 2-phenylacetate hydrochloride under various environmental conditions. These methods must demonstrate the ability to separate and quantify the parent compound in the presence of degradation products formed under stress conditions.

Forced Degradation Study Design

Forced degradation studies are conducted according to International Conference on Harmonisation Q1A(R2) guidelines to identify potential degradation pathways and products [15]. The stress conditions typically employed include:

- Hydrolytic degradation: Exposure to acidic (0.1 M hydrochloric acid) and basic (0.1 M sodium hydroxide) conditions at 60°C for 2-24 hours

- Oxidative degradation: Treatment with 3% hydrogen peroxide at room temperature for 2-24 hours

- Thermal degradation: Exposure to elevated temperatures (60-80°C) under dry conditions for 7-30 days

- Photolytic degradation: Exposure to International Conference on Harmonisation Q1B specified light conditions for 7-30 days

The target degradation level for method development purposes is typically 10-30% of the initial concentration, providing sufficient degradation product formation for method validation while maintaining analytical feasibility [16].

Degradation Product Identification

The identification of degradation products is crucial for establishing method selectivity and understanding stability characteristics. For 4-Piperidinyl 2-phenylacetate hydrochloride, potential degradation pathways include:

- Ester hydrolysis: Cleavage of the ester bond to form 4-piperidinol and phenylacetic acid

- Oxidative degradation: Formation of N-oxide derivatives and phenolic compounds

- Thermal degradation: Dehydration reactions and cyclization products

- Photolytic degradation: Free radical-mediated reactions producing various oxidation products

High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed for structural elucidation of significant degradation products (>0.1% relative to parent compound) [17].

Method Validation Requirements

Stability-indicating methods must meet specific validation criteria to ensure reliability and regulatory compliance:

Specificity: The method must demonstrate complete separation of the parent compound from all degradation products, with resolution values ≥2.0 between critical peak pairs [7].

Linearity: The calibration curve should demonstrate linearity over the range of 80-120% of the theoretical concentration, with correlation coefficient ≥0.999.

Accuracy: Recovery studies should demonstrate 98-102% recovery of the analyte from stressed samples containing degradation products [18].

Precision: Method precision should be ≤2.0% relative standard deviation for replicate analysis of stability samples.

Robustness: The method should maintain acceptable performance under deliberate variations in chromatographic conditions, including mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) [7].

System Suitability: Appropriate system suitability parameters should be established, including theoretical plates (≥5,000), peak asymmetry (≤1.5), and resolution between critical peaks (≥2.0).

| Validation Parameter | Acceptance Criteria | Typical Results |

|---|---|---|

| Specificity | Complete separation from degradation products | Resolution ≥2.0 |

| Linearity | Correlation coefficient ≥0.999 | r² = 0.9995-0.9999 |

| Accuracy | 98-102% recovery | 99.2-101.8% |

| Precision | ≤2.0% RSD | 0.8-1.9% RSD |

| Robustness | Acceptable performance under parameter variations | Method remains valid |

Stability Study Applications

Validated stability-indicating methods enable comprehensive stability assessment of 4-Piperidinyl 2-phenylacetate hydrochloride under International Conference on Harmonisation storage conditions. Long-term stability studies at 25°C/60% relative humidity and accelerated studies at 40°C/75% relative humidity provide essential data for establishing retest periods and storage recommendations [15].

The stability profile of 4-Piperidinyl 2-phenylacetate hydrochloride demonstrates moderate stability under normal storage conditions, with primary degradation occurring through ester hydrolysis under elevated temperature and humidity conditions. The compound exhibits enhanced stability when stored under inert atmosphere and protected from light exposure.

Quality Control Applications

Stability-indicating methods serve as the foundation for routine quality control testing of 4-Piperidinyl 2-phenylacetate hydrochloride. The methods enable:

- Assay determination: Quantification of active pharmaceutical ingredient content

- Impurity profiling: Identification and quantification of process-related impurities

- Degradation product monitoring: Assessment of stability-related impurities

- Shelf-life verification: Confirmation of product stability throughout storage period